N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Electrophysiological Activity
Studies on N-substituted imidazolylbenzamides have shown these compounds possess cardiac electrophysiological activity, making them potential candidates for class III antiarrhythmic agents. These compounds have demonstrated potency in in vitro assays, with certain derivatives showing comparable efficacy to clinically trialed agents like sematilide, indicating their potential in treating reentrant arrhythmias (Morgan et al., 1990).
Angiotensin II Receptor Antagonism
Another study discovered a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives, highlighting the structural flexibility and the critical role of the imidazole ring in interacting with biological targets. These findings suggest that similar benzimidazole derivatives could be tailored for effective antihypertensive therapies (Carini et al., 1991).
Kinase Inhibition and Anti-inflammatory Properties
Benzimidazole/benzoxazole derivatives have shown significant kinase inhibition activity, particularly against CDK-1 and CDK-5, as well as anti-inflammatory and analgesic properties. This suggests their utility in developing treatments for inflammatory conditions and pain management (Sondhi et al., 2006).
Mechanism of Action
While specific information on the mechanism of action for “N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride” was not found, imidazole derivatives have been shown to have a broad range of biological activities . For example, some compounds effectively inhibit microtubule assembly formation .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc., as reported in the literature . This suggests a promising future for the development of new therapeutic agents based on the imidazole scaffold.
Properties
IUPAC Name |
N-[3-(1-propylbenzimidazol-2-yl)propyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O.ClH/c1-2-15-23-18-12-7-6-11-17(18)22-19(23)13-8-14-21-20(24)16-9-4-3-5-10-16;/h3-7,9-12H,2,8,13-15H2,1H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKALYCJIAWGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.